![molecular formula C8H10OS B3004393 1-(Thiophen-2-yl)butan-2-one CAS No. 56242-36-5](/img/structure/B3004393.png)
1-(Thiophen-2-yl)butan-2-one
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Overview
Description
1-(Thiophen-2-yl)butan-2-one is a chemical compound with the CAS Number: 56242-36-5 . It has a molecular weight of 154.23 . The IUPAC name for this compound is 1-(2-thienyl)-2-butanone . The physical form of this compound is oil .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 1-(Thiophen-2-yl)butan-2-one, often involves heterocyclization of various substrates . Another method involves the microwave-assisted coupling-isomerization reaction (MACIR) of 2-iodothiophene or p-bromobenzonitrile with 1-(thiophen-2-yl)prop-2-yn-1-ol .Molecular Structure Analysis
The InChI code for 1-(Thiophen-2-yl)butan-2-one is 1S/C8H10OS/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 . The InChI key is BSWRJPXNNQMGSO-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
As mentioned earlier, 1-(Thiophen-2-yl)butan-2-one is an oil-like substance stored at room temperature . It has a molecular weight of 154.23 .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including “1-(Thiophen-2-yl)butan-2-one”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Agent
Compounds containing the thiophene nucleus, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, act as anti-inflammatory agents .
Serotonin Antagonists
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .
Material Science
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their applications in material science .
Organic Semiconductors
Due to their peculiar redox potentials, oligothiophenes found application as hole transport materials in OLED (organic light-emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) . They are well suited as organic semiconductors in electronic and optoelectronic devices as well as redox switchable molecular wires in unimolecular electronics .
Fluorescent Materials
The title compounds synthesized from 1-thienyl-substituted 3- (hetero)arylpropenones show substantial blue to blue-green fluorescence upon excitation with UV light .
Safety And Hazards
properties
IUPAC Name |
1-thiophen-2-ylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWRJPXNNQMGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)butan-2-one |
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